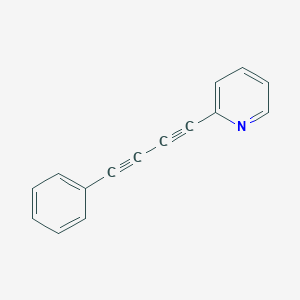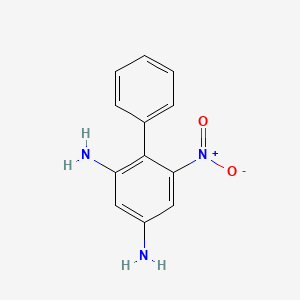![molecular formula C19H30O3Si B14285865 tert-Butyltris[(pent-4-yn-1-yl)oxy]silane CAS No. 137594-53-7](/img/structure/B14285865.png)
tert-Butyltris[(pent-4-yn-1-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyltris[(pent-4-yn-1-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three pent-4-yn-1-yloxy groups and one tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyltris[(pent-4-yn-1-yl)oxy]silane typically involves the reaction of tert-butyltrichlorosilane with pent-4-yn-1-ol in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silanol, which subsequently undergoes condensation to yield the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyltris[(pent-4-yn-1-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The silicon-oxygen bonds can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or nucleophiles (e.g., Grignard reagents) are used.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyltris[(pent-4-yn-1-yl)oxy]silane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Potential use in the development of bioactive molecules and as a tool for studying biological processes.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of tert-Butyltris[(pent-4-yn-1-yl)oxy]silane involves its ability to undergo various chemical transformations, which can be exploited in different applications. The molecular targets and pathways depend on the specific reactions and applications. For example, in drug delivery, the compound’s ability to form stable complexes with therapeutic agents can enhance their bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyldimethyl(pent-4-yn-1-yloxy)silane
- Di-tert-butylsilane
- tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyltris[(pent-4-yn-1-yl)oxy]silane is unique due to its three alkyne groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile compound for various synthetic applications compared to similar compounds that may have fewer reactive sites or different functional groups.
Eigenschaften
CAS-Nummer |
137594-53-7 |
|---|---|
Molekularformel |
C19H30O3Si |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
tert-butyl-tris(pent-4-ynoxy)silane |
InChI |
InChI=1S/C19H30O3Si/c1-7-10-13-16-20-23(19(4,5)6,21-17-14-11-8-2)22-18-15-12-9-3/h1-3H,10-18H2,4-6H3 |
InChI-Schlüssel |
JNFTZFZTJHXZOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](OCCCC#C)(OCCCC#C)OCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


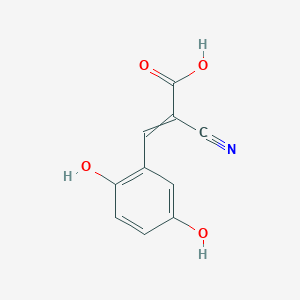
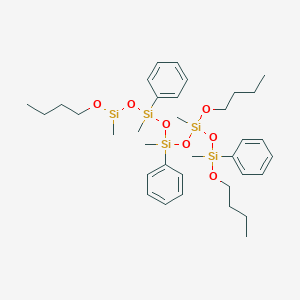
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)
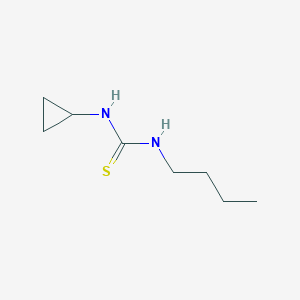
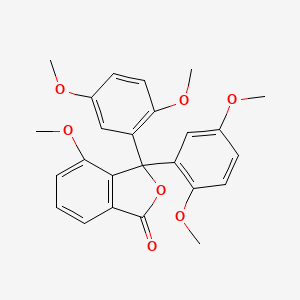
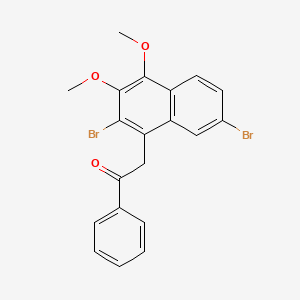
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
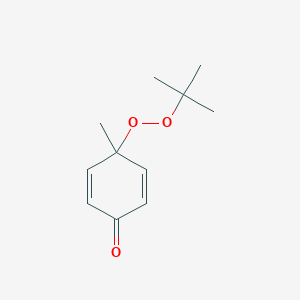
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)

